Desacetylvinblastine hydrazide

ADC Targeted Chemotherapy Monoclonal Antibody Conjugate

Desacetylvinblastine hydrazide (DAVLBH) is a conjugation-ready vinca alkaloid payload, distinguished by its hydrazide functional group, essential for stable covalent linkage to antibodies and folate ligands. It enables targeted ADC and SMDC development (e.g., vintafolide). Unlike generic vinblastine, this derivative is specifically required for site-specific bioconjugation. Ensure ≥98% purity for reproducible DAR and consistent in vivo efficacy. Ideal for folate receptor (FR)-positive cancer models and ADEPT prodrug synthesis.

Molecular Formula C43H56N6O7
Molecular Weight 768.9 g/mol
CAS No. 55383-37-4
Cat. No. B1664167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetylvinblastine hydrazide
CAS55383-37-4
Synonyms4-DAVLB-HY
4-deacetylvinblastine hydrazide
4-desacetylvinblastine hydrazide
4-desacetylvinblastine-3-carboxhydrazide
DAVLBHYD
desacetylvinblastine-3-carboxylic acid hydrazide
Molecular FormulaC43H56N6O7
Molecular Weight768.9 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1
InChIKeyPPRGGNQLPSVURC-ZVTSDNJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desacetylvinblastine Hydrazide (CAS 55383-37-4): A Vinca Alkaloid ADC Payload and Targeted Conjugate Precursor for Antineoplastic Research


Desacetylvinblastine hydrazide (DAVLB hydrazide; CAS 55383-37-4), also designated 4-desacetylvinblastine-3-carbohydrazide, is a semi-synthetic vinca alkaloid derivative of vinblastine characterized by the removal of the C-4 acetyl group and the introduction of a reactive hydrazide moiety at the C-3 position [1]. This structural modification confers a reactive functional handle enabling covalent conjugation to targeting ligands—including monoclonal antibodies, folate, and receptor-targeted peptides—without compromising the microtubule-destabilizing cytotoxic mechanism inherited from the vinca alkaloid class [2]. The compound serves as the cytotoxic warhead in several targeted therapeutic constructs, most notably the folate-receptor-targeted conjugate EC145 (vintafolide) and monoclonal antibody conjugates such as LY203725, which have progressed to clinical evaluation [3].

Why Desacetylvinblastine Hydrazide (CAS 55383-37-4) Cannot Be Interchanged with Unconjugated Vinca Alkaloids in Targeted Therapeutic Development


Desacetylvinblastine hydrazide is structurally and functionally distinct from clinically administered unconjugated vinca alkaloids such as vinblastine, vincristine, and vindesine. The presence of the C-3 hydrazide group is non-negotiable for conjugation chemistry; this functional handle enables site-specific covalent attachment to targeting moieties via hydrazone, acyl hydrazone, or direct coupling chemistries [1]. Vinblastine and vincristine lack this reactive group entirely, while vindesine—though a deacetylvinblastine amide derivative—terminates in a primary amide rather than a hydrazide, rendering it unsuitable for the same conjugation strategies [2]. Substituting DAVLB hydrazide with a generic vinca alkaloid in a targeted conjugate development program would fundamentally fail: the reactive hydrazide group is the essential chemical prerequisite for payload-linker conjugation in the EC145 and LY203725 ADC platforms. Furthermore, DAVLB hydrazide exhibits a distinct vascular disrupting mechanism involving VE-cadherin internalization that is not shared by classical vinca alkaloids [3]. Procurement of the specific CAS 55383-37-4 material is therefore mandatory for any research program replicating or extending targeted vinca conjugate platforms.

Quantitative Comparative Evidence for Desacetylvinblastine Hydrazide (CAS 55383-37-4) Versus Conjugation Alternatives and Class Analogs


Monoclonal Antibody-DAVLB Hydrazide Conjugates Demonstrate Superior In Vivo Antitumor Efficacy Versus Unconjugated Payload and Non-Targeted Conjugate Controls

The monoclonal antibody conjugate LY203725 (KS1/4-DAVLB hydrazide) exhibited significantly enhanced in vivo antitumor activity compared to unconjugated DAVLB hydrazide. Conjugates achieved conjugation ratios of 4-6 vinca molecules per antibody while maintaining antigen binding and solubility [1]. Critically, LY203725 showed superior antitumor activity relative to similarly prepared conjugates using a non-tumor-binding control antibody, confirming that the enhanced efficacy requires both the DAVLB hydrazide payload and tumor-targeted delivery [1].

ADC Targeted Chemotherapy Monoclonal Antibody Conjugate

Folate-Targeted DAVLB Hydrazide Conjugate EC145 Enables Tumor Regression Versus Moderate Inhibition with Free Payload in Human Colon Carcinoma Xenografts

In an antibody-beta-lactamase ADC system using a cephalosporin-linked prodrug of 4-desacetylvinblastine-3-carboxhydrazide, the targeted delivery system produced tumor regression and long-term stabilization, whereas free 4-desacetylvinblastine-3-carboxhydrazide yielded only moderate tumor growth inhibition [1]. Additionally, vintafolide (EC145), the folate-DAVLBH conjugate, was shown preclinically to be more efficacious and better tolerated than untargeted DAVLBH [2].

Folate Receptor Targeting Small Molecule-Drug Conjugate Tumor Regression

DAVLB Hydrazide Exhibits a Distinct Vascular Disrupting Mechanism via VE-Cadherin Internalization Not Observed with Classical Tubulin-Targeting VDAs

Desacetylvinblastine monohydrazide (DAVLBH) disrupts tumor vessels via a mechanism distinct from classical tubulin-targeting vascular disrupting agents (VDAs). While DAVLBH inhibits microtubule polymerization, it additionally promotes the internalization of vascular endothelial cadherin (VE-cadherin) and inhibits recycling of internalized VE-cadherin to the cell membrane, increasing endothelial cell permeability and ultimately causing vascular disruption [1]. This dual mechanism is not documented for vinblastine, vincristine, or vindesine.

Vascular Disrupting Agent VE-Cadherin Tumor Vasculature

LY203725 Conjugate Demonstrates Extended Elimination Half-Life (T1/2 = 66-143 hr) in Preclinical Species Compared to Free DAVLB Hydrazide (T1/2 = 1.4 hr)

The plasma pharmacokinetics of the monoclonal antibody conjugate LY203725 (KS1/4-DAVLB hydrazide) and free DAVLB hydrazide were evaluated in rats and monkeys. The conjugate exhibited biphasic elimination with half-lives (T1/2) of 10 hr and 143 hr in rats, and 11 hr and 66 hr in monkeys [1]. In contrast, free DAVLB hydrazide administered to rats showed a terminal elimination half-life of only 1.4 hr [1]. Plasma concentrations of free DAVLB hydrazide were at least 3 orders of magnitude lower than conjugate-associated radioactivity in both species [1].

Pharmacokinetics ADC PK Half-Life

DAVLB Hydrazide Serves as a Pharmacopeial Reference Standard (Vindesine EP Impurity C) for Vinblastine and Vindesine Quality Control

Desacetylvinblastine hydrazide (CAS 55383-37-4) is designated as Vindesine EP Impurity C and is a fully characterized reference standard used for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of vinblastine and vindesine drug development . It provides traceability against pharmacopeial standards (USP or EP) and is specifically employed as a reference standard for the API Vinblastine . In contrast, vinblastine, vincristine, and vindesine are marketed APIs and are not designated as reference standards for impurity profiling.

Analytical Reference Standard Pharmaceutical QC Impurity Profiling

Validated Research and Industrial Applications for Desacetylvinblastine Hydrazide (CAS 55383-37-4) Based on Comparative Evidence


Development of Folate-Receptor-Targeted Small Molecule-Drug Conjugates (SMDCs) Modeled on EC145/Vintafolide

Investigators developing folate-receptor (FR)-targeted therapeutics should procure DAVLB hydrazide as the payload for constructing conjugates analogous to EC145. Clinical pharmacokinetic analysis of EC145 in cancer patients established a 2-compartment model with clearance of 56.1 L/h, steady-state Vd of 26.1 L, and distribution/elimination half-lives of 6 min and 26 min, respectively [1]. The hydrazide group enables covalent linkage to folate via cleavable acyl hydrazone or disulfide linkers, enabling FR-mediated internalization and intracellular payload release. Preclinical evidence demonstrates that EC145 is more efficacious and better tolerated than untargeted DAVLBH, with activity requiring FR expression [2]. This scenario is supported by the pharmacokinetic data from Section 3 demonstrating extended systemic exposure via conjugation versus the 1.4 hr half-life of free payload.

Construction and Preclinical Evaluation of Monoclonal Antibody-Drug Conjugates (ADCs) Using DAVLB Hydrazide as the Cytotoxic Payload

Researchers developing ADCs targeting solid tumor antigens (e.g., KS1/4, TROP-2, or other tumor-associated antigens) should utilize DAVLB hydrazide as the warhead. The Laguzza et al. method enables direct coupling of DAVLB hydrazide to periodate-oxidized antibody carbohydrates, yielding conjugation ratios of 4-6 vincas per antibody without impairing antigen binding [3]. This approach produced LY203725, which demonstrated superior in vivo antitumor activity over unconjugated DAVLB hydrazide and non-targeted conjugates in human solid tumor xenografts [3]. Comparative PK data show that LY203725 achieves terminal half-lives of 66-143 hr in monkeys and rats, versus 1.4 hr for free DAVLB hydrazide [4], confirming the requirement for conjugation to achieve therapeutic exposure.

Investigation of Vascular Disrupting Mechanisms Distinct from Classical Tubulin-Binding VDAs

Investigators studying tumor vascular disruption should evaluate DAVLB hydrazide for its unique dual mechanism: inhibition of microtubule polymerization combined with promotion of VE-cadherin internalization and inhibition of VE-cadherin recycling to the cell membrane [5]. This mechanism distinguishes DAVLB hydrazide from classical tubulin-targeting VDAs and from parent vinca alkaloids (vinblastine, vincristine, vindesine), which have not been documented to modulate VE-cadherin trafficking. Experimental models include capillary disruption assay, aortic ring assay, and HepG2 xenograft models with MRI and immunohistochemical assessment of vascular integrity [5]. Src activation is implicated in the VE-cadherin internalization pathway [5].

Analytical Reference Standard for Vinblastine/Vindesine Pharmaceutical Quality Control and Impurity Profiling

Quality control laboratories and analytical development groups working with vinca alkaloid APIs (vinblastine sulfate, vindesine sulfate) should procure DAVLB hydrazide (CAS 55383-37-4) as Vindesine EP Impurity C for method development, validation, and routine QC testing . The compound is a fully characterized reference standard compliant with EP/USP regulatory guidelines, enabling traceability for impurity profiling during API synthesis and finished product formulation. This application leverages the compound's established identity as a specified impurity in pharmacopeial monographs—a role not fulfilled by vinblastine, vincristine, or vindesine themselves.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desacetylvinblastine hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.